

Application Notes and Protocols for the Semi-synthesis of Jobosic Acid Derivatives

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Compound of Interest

Compound Name: *Jobosic acid*

Cat. No.: *B15580925*

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These application notes provide detailed protocols for the semi-synthesis of **Jobosic acid** derivatives and summarize their biological activities. **Jobosic acid**, a 2,5-dimethyltetradecanoic acid isolated from marine algae, has been identified as a selective inhibitor of two key SARS-CoV-2 targets: the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2), and the main protease (Mpro).[1][2] The following protocols and data are based on initial structure-activity relationship (SAR) studies to explore the therapeutic potential of this novel natural product.

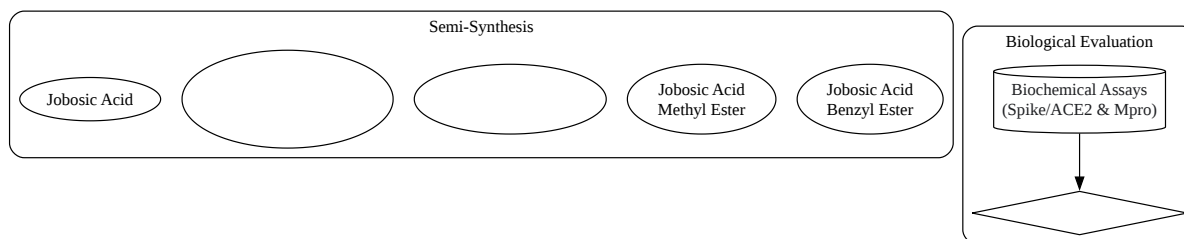
Data Presentation

Initial SAR studies involved the modification of the carboxylic acid moiety of **Jobosic acid** to its corresponding methyl and benzyl esters.[1] Biological evaluation of these semi-synthetic derivatives revealed a significant loss of inhibitory activity against both SARS-CoV-2 targets, suggesting that the free carboxylic acid is crucial for its antiviral effects.[1][2][3]

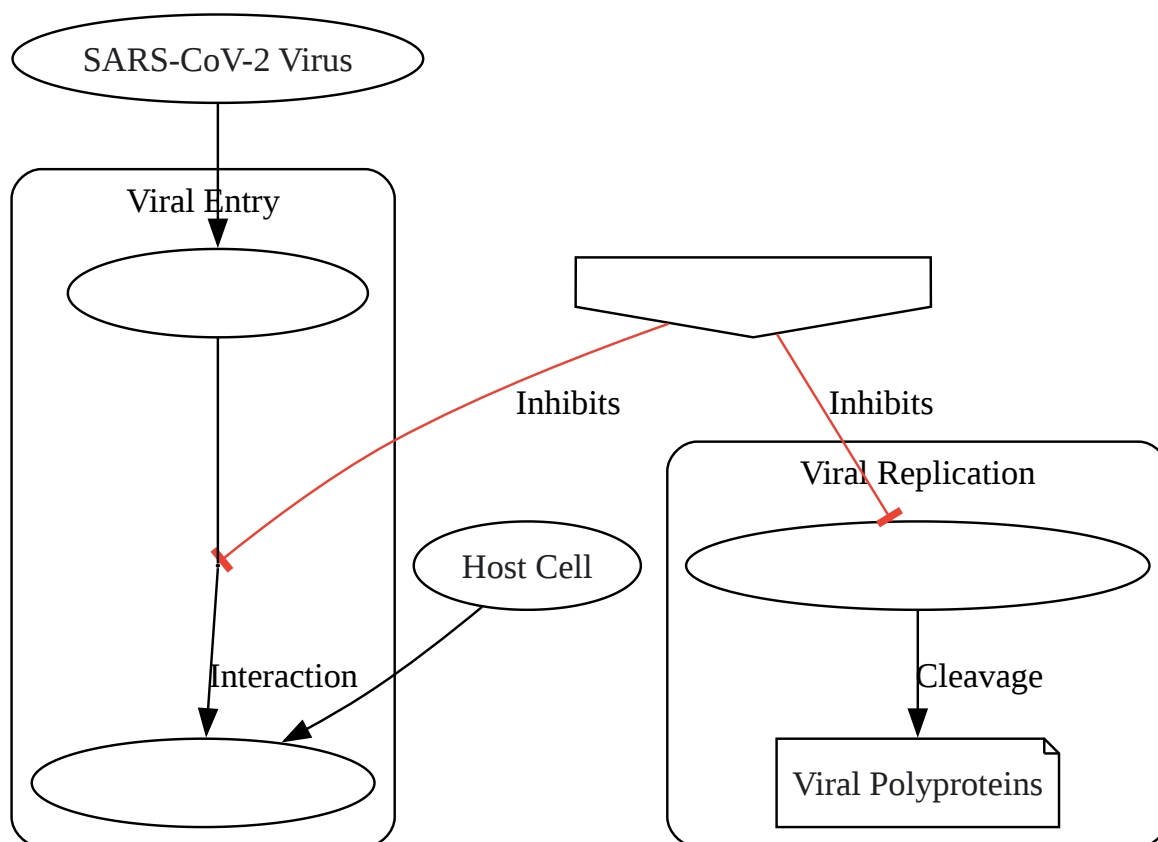
Table 1: In Vitro Inhibitory Activity of **Jobosic Acid** and its Semi-Synthetic Derivatives[1]

Compound	Target	IC ₅₀ (μg/mL)	IC ₅₀ (μM)
Jobosic Acid	Spike-RBD/ACE-2	3.0	11
Mpro	7.5	29	
Jobosic Acid Methyl Ester	Spike-RBD/ACE-2	>100	-
Mpro	>100	-	
Jobosic Acid Benzyl Ester	Spike-RBD/ACE-2	>100	-
Mpro	>100	-	

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Experimental Protocols

The following are detailed protocols for the semi-synthesis of **Jobosic acid** derivatives and the subsequent biochemical assays.

Protocol 1: Semi-synthesis of Jobosic Acid Methyl Ester

This protocol describes the methylation of the carboxylic acid group of **Jobosic acid** using trimethyloxonium tetrafluoroborate.

Materials:

- **Jobosic acid**
- Trimethyloxonium tetrafluoroborate

- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Dissolve **Jobosic acid** (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add trimethyloxonium tetrafluoroborate (1.2 equivalents) to the solution in one portion.
- Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO_3 solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
- Combine the organic layers and wash with brine.
- Dry the combined organic phase over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.

- Purify the crude product by silica gel column chromatography to yield the pure **Jobosic acid** methyl ester. The reported yield for this reaction is approximately 91%.^[1]

Protocol 2: Semi-synthesis of Jobosic Acid Benzyl Ester

This protocol details the benzylation of **Jobosic acid** using benzyl bromide.

Materials:

- **Jobosic acid**
- Benzyl bromide
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Deionized water
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a solution of **Jobosic acid** (1 equivalent) in anhydrous DMF, add K_2CO_3 (2 equivalents).

- Add benzyl bromide (1.2 equivalents) dropwise to the stirred suspension at room temperature.
- Stir the reaction mixture at room temperature for 12-16 hours, monitoring for completion by TLC.
- Once the reaction is complete, add deionized water to the mixture and extract three times with ethyl acetate.
- Combine the organic extracts and wash sequentially with deionized water and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and remove the solvent in vacuo.
- Purify the resulting crude oil via silica gel column chromatography to obtain the pure **Jobosic acid** benzyl ester. The reported yield for this benzylation is approximately 73%.^[1]

Protocol 3: Biochemical Assays for Antiviral Activity

The inhibitory activity of **Jobosic acid** and its derivatives was evaluated using two primary biochemical assays.^[1]

1. Spike-RBD/ACE-2 Interaction Assay (AlphaScreen-based):

- Principle: This assay measures the disruption of the binding between the SARS-CoV-2 spike protein's RBD and the human ACE2 receptor.
- General Procedure:
 - Biotinylated ACE2 is bound to streptavidin-coated donor beads.
 - His-tagged Spike RBD is bound to nickel chelate acceptor beads.
 - In the absence of an inhibitor, the binding of RBD to ACE2 brings the donor and acceptor beads into proximity.
 - Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.

- Test compounds (**Jobosic acid** and its derivatives) are incubated with the assay components.
- Inhibitors that disrupt the Spike-RBD/ACE-2 interaction will prevent the proximity of the beads, leading to a decrease in the luminescent signal.
- Concentration-response curves are generated to calculate the half-maximal inhibitory concentration (IC_{50}).

2. Mpro Enzymatic Inhibition Assay (Fluorescence-based):

- Principle: This assay measures the inhibition of the main protease's (Mpro) proteolytic activity.
- General Procedure:
 - The assay utilizes a fluorogenic substrate that contains a cleavage site for Mpro, flanked by a fluorophore and a quencher.
 - In its uncleaved state, the fluorescence of the substrate is quenched.
 - Recombinant SARS-CoV-2 Mpro is incubated with the substrate in the presence and absence of the test compounds.
 - Active Mpro cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
 - Inhibitors of Mpro will prevent substrate cleavage, leading to a lower fluorescence signal.
 - The rate of fluorescence increase is measured over time, and IC_{50} values are determined from concentration-response curves.

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References

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